molecular formula C17H24N2O3 B2671704 Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate CAS No. 1349716-56-8

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate

Cat. No. B2671704
CAS RN: 1349716-56-8
M. Wt: 304.39
InChI Key: YWLAFHWISPKBAV-SHTZXODSSA-N
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Description

“Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate” is a chemical compound with the molecular formula C17H24N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate” are not fully detailed in the sources I found. The molecular weight is reported to be 304.38406 .

Scientific Research Applications

Enantioselective Synthesis

An efficient enantioselective synthesis of a closely related compound, Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, showcasing its potential as an essential intermediate for potent CCR2 antagonists. The key step involves an iodolactamization, highlighting its significance in the synthesis of complex molecules (Campbell et al., 2009).

Reversible Biological Reduction

In a study related to the reduction of aromatic compounds, a tungsten-containing class II BCR demonstrated the fully reversible, ATP-independent dearomatization of benzoyl-CoA to dienoyl-CoA. This showcases the potential of related compounds in enzymology and the reduction of aromatic compounds under physiological conditions (Kung et al., 2010).

Catalysis

Research on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates shows the effectiveness of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in forming piperidine derivatives, indicating its utility in catalysis and the synthesis of cyclic compounds (Zhang et al., 2006).

Spectroscopic Studies

A combined experimental and theoretical study on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a molecule structurally related to the queried compound, was conducted to explore its vibrational and electronic properties. This study underscores the importance of such compounds in understanding molecular structures and properties (Rao et al., 2016).

Organic Light Emitting Diodes (OLEDs)

A study on benzoylpyridine-carbazole-based fluorescence materials, which are structurally related to the queried compound, highlights their application in creating highly efficient OLEDs. This research demonstrates the potential of such compounds in the development of electronic and photonic devices (Rajamalli et al., 2016).

Safety and Hazards

Sigma-Aldrich classifies this compound as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The compound is also classified as combustible and potentially causing chronic effects .

Future Directions

The future directions for the use and study of this compound are not specified in the sources I found. It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in various fields of research.

properties

IUPAC Name

benzyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(22-10-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)18-16-11-21-12-16/h1-5,14-16,18H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLAFHWISPKBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2COC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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